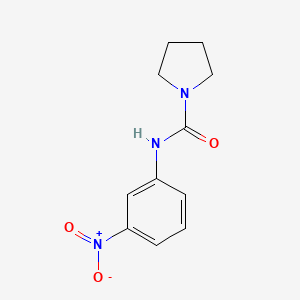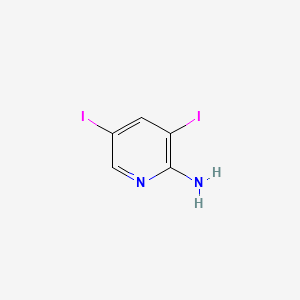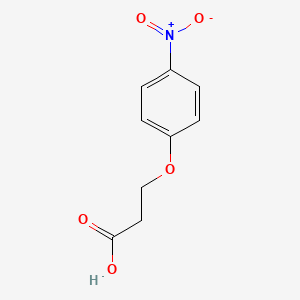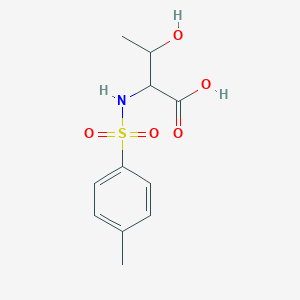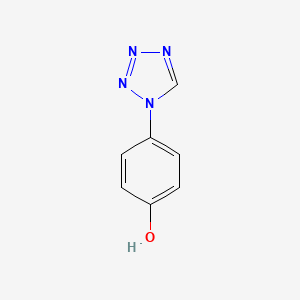
1-(3-Nitrophenylsulfonyl)piperidin
Übersicht
Beschreibung
Synthesis Analysis
1-(3-Nitrophenylsulfonyl)piperidine is a synthetic compound. Research efforts have focused on its synthesis and characterization, with various methods reported in scientific literature.Chemical Reactions Analysis
While the specific research applications of 1-(3-Nitrophenylsulfonyl)piperidine are limited, its chemical structure suggests potential avenues for exploration. The presence of a sulfonyl group (SO2) suggests the possibility of using this compound as a precursor for further chemical modification.Physical And Chemical Properties Analysis
1-(3-Nitrophenylsulfonyl)piperidine has a molecular weight of 270.31 g/mol . It has a topological polar surface area of 91.6 Ų and a complexity of 392 . It has 0 hydrogen bond donors, 5 hydrogen bond acceptors, and 2 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung
Piperidinderivate sind in mehr als zwanzig Klassen von Arzneimitteln vorhanden . Die Anwesenheit einer Sulfonylgruppe (SO2) und einer Nitrogruppe (NO2) in "1-(3-Nitrophenylsulfonyl)piperidin" deutet auf ein Potenzial für verschiedene Wechselwirkungen hin, aufgrund der Kombination eines basischen Stickstoffatoms im Piperidinring und der elektronenziehenden Nitrogruppe. Dies macht es zu einem potenziellen Kandidaten für die Arzneimittelentwicklung.
Safety and Hazards
1-(3-Nitrophenylsulfonyl)piperidine is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It’s advised to avoid breathing dust/fume/gas/mist/vapours/spray and to rinse cautiously with water for several minutes in case of contact with eyes .
Zukünftige Richtungen
Piperidines, which include 1-(3-Nitrophenylsulfonyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Wirkmechanismus
- Target of Action The primary targets of 1-(3-Nitrophenylsulfonyl)piperidine are not explicitly documented. However, related compounds have been investigated for their interactions with various biological targets, including enzymes and receptors.
- Piperidine derivatives, such as 1-(3-Nitrophenylsulfonyl)piperidine, may activate signaling pathways involved in cancer progression. These pathways include NF-κB, PI3k/Akt, and caspase-dependent pathways, ultimately inducing apoptosis .
Mode of Action
Result of Action
Biochemische Analyse
Biochemical Properties
1-(3-Nitrophenylsulfonyl)piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect biochemical pathways. For instance, it has been observed to interact with cytochrome P450 monooxygenase, an enzyme involved in the metabolism of many substances . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity.
Cellular Effects
1-(3-Nitrophenylsulfonyl)piperidine has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can induce changes in gene expression, leading to alterations in cellular behavior . Additionally, it has been observed to impact cell signaling pathways, which can affect processes such as cell proliferation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 1-(3-Nitrophenylsulfonyl)piperidine involves its interaction with biomolecules at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to inhibition or activation of their functions. For example, its interaction with cytochrome P450 monooxygenase involves binding to the enzyme’s active site, resulting in inhibition of its catalytic activity . This binding interaction can lead to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Nitrophenylsulfonyl)piperidine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated potential changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of 1-(3-Nitrophenylsulfonyl)piperidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical or cellular response.
Metabolic Pathways
1-(3-Nitrophenylsulfonyl)piperidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound is metabolized by cytochrome P450 monooxygenase, which facilitates its breakdown and elimination from the body . These interactions can affect metabolic flux and the levels of metabolites in the system.
Transport and Distribution
The transport and distribution of 1-(3-Nitrophenylsulfonyl)piperidine within cells and tissues are crucial for its activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within cells can influence its efficacy and potential side effects.
Subcellular Localization
1-(3-Nitrophenylsulfonyl)piperidine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent biochemical effects.
Eigenschaften
IUPAC Name |
1-(3-nitrophenyl)sulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c14-13(15)10-5-4-6-11(9-10)18(16,17)12-7-2-1-3-8-12/h4-6,9H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBNTCYTNHCSJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306348 | |
| Record name | 1-(3-NITROPHENYLSULFONYL)PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645055 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
91619-31-7 | |
| Record name | 1-[(3-Nitrophenyl)sulfonyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91619-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 175845 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091619317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 91619-31-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175845 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-NITROPHENYLSULFONYL)PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Dimethylcarbamoyl)amino]benzoic acid](/img/structure/B1296505.png)

![2-(perfluoropropyl)-1H-benzo[d]imidazole](/img/structure/B1296508.png)
